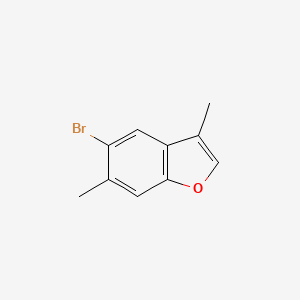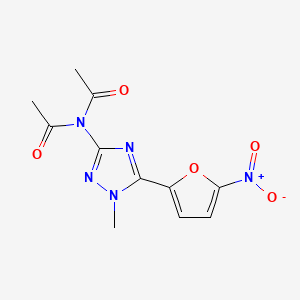
s-Triazole, 3-(diacetylamino)-1-methyl-5-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a nitrofuran moiety, a triazole ring, and acetyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-triazole ring.
Introduction of the Nitrofuran Moiety: The nitrofuran group is introduced through nitration reactions, often using nitric acid or other nitrating agents.
Acetylation: The final step involves acetylation, where acetyl groups are added to the molecule using acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrofuran moiety is known to interfere with microbial DNA, while the triazole ring can inhibit specific enzymes. These interactions disrupt essential biological processes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine
- N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide
Uniqueness
N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl groups enhance its stability and solubility, making it more suitable for various applications compared to similar compounds.
Propiedades
Número CAS |
41735-44-8 |
|---|---|
Fórmula molecular |
C11H11N5O5 |
Peso molecular |
293.24 g/mol |
Nombre IUPAC |
N-acetyl-N-[1-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C11H11N5O5/c1-6(17)15(7(2)18)11-12-10(14(3)13-11)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3 |
Clave InChI |
UTXSZNDJMCSBAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=NN(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
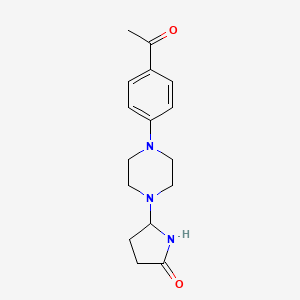
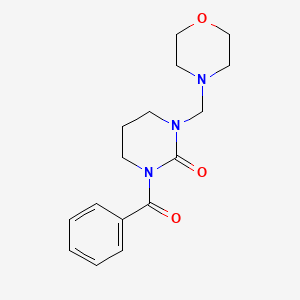
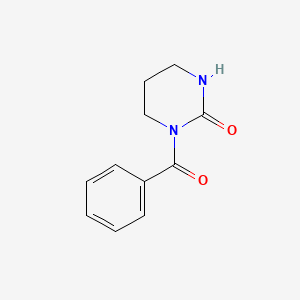
![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)
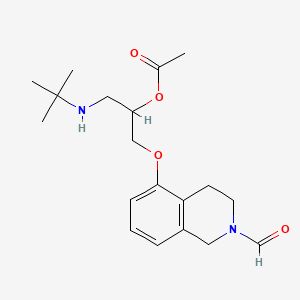
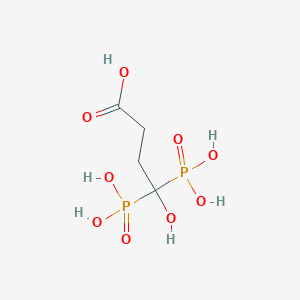
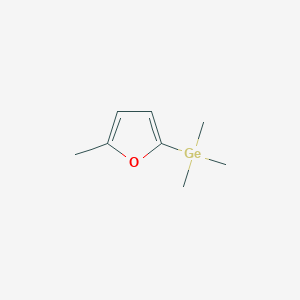
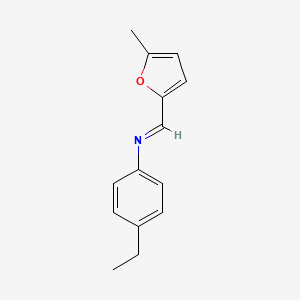
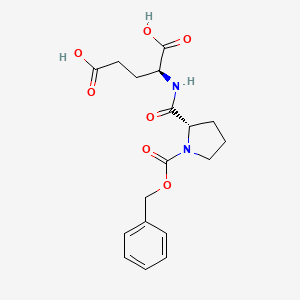
![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
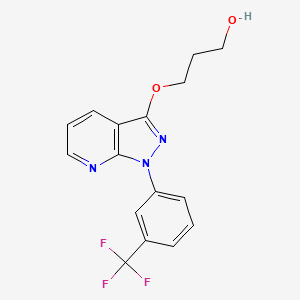
![1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B15211629.png)
